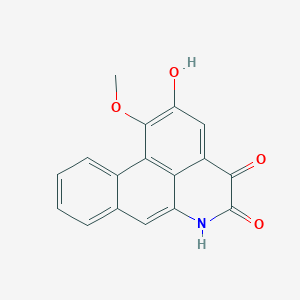
4,5-Dioxodehydroasimilobine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dioxodehydroasimilobine involves the extraction from Houttuynia cordata . The extraction process typically uses solvents like dichloromethane to isolate the compound from the plant material
Industrial Production Methods
Industrial production methods for this compound are not widely reported. The compound is primarily obtained through natural extraction from plants rather than synthetic industrial processes .
化学反应分析
Types of Reactions
4,5-Dioxodehydroasimilobine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
科学研究应用
4,5-Dioxodehydroasimilobine is a chemical compound that belongs to the class of 4,5-dioxoaporphines . Research has been conducted to identify its presence in certain plant species and to explore its potential bioactivity.
Identification and Occurrence
this compound has been isolated and identified from Aristolochia melastoma Manso, an herb found in Brazil . A phytochemical study of this plant led to the isolation of 20 known compounds, including this compound .
Potential Applications and Bioactivity
While the primary focus of the search results is on the isolation and identification of this compound, some studies suggest potential bioactivity of related compounds:
- Toxicity: Computer-predicted toxicity data of aristolochic acid analogues (AAAs), which include 4,5-dioxoaporphines, indicate potential health effects, particularly on the blood, cardiovascular system, liver, kidney, and lungs . These AAAs also exhibit potential for acute toxicity and genotoxicity .
- Other Bioactivities: Research on bioactive compounds from natural sources indicates that such compounds have immense value in treating major diseases . For example, paclitaxel is used in cancer treatment, artemisinin for malaria therapy, and morphine as an analgesic . Although not directly discussing this compound, this highlights the potential for discovering therapeutic applications of natural compounds .
作用机制
相似化合物的比较
Similar Compounds
Aristololactam Alkaloids: These compounds share a similar skeleton and are also isolated from plants of the Aristolochiaceae family.
Aporphine Alkaloids: These alkaloids have a similar structure and biological activity.
Uniqueness
4,5-Dioxodehydroasimilobine is unique due to its specific molecular structure and its potent antiplatelet aggregation activity . This makes it a valuable compound for research in cardiovascular therapeutics .
生物活性
4,5-Dioxodehydroasimilobine is a compound classified within the group of 4,5-dioxoaporphines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Classification
This compound is structurally related to the larger family of aporphines and is derived from various plant sources, particularly those in the Aristolochiaceae family. Its molecular structure contributes to its biological properties, which include anti-infective and apoptotic activities.
The biological activity of this compound can be categorized into several key mechanisms:
- Anti-infection : Exhibits activity against a range of pathogens including bacteria and viruses.
- Apoptosis Induction : Triggers programmed cell death in various cancer cell lines.
- Cell Cycle Regulation : Influences cell cycle progression and DNA damage response pathways.
- Epigenetic Modulation : Alters gene expression through epigenetic mechanisms.
Biological Activities and Therapeutic Applications
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Antiviral Activity Against HIV : A study demonstrated that this compound significantly reduced viral load in infected cell cultures. The mechanism involved inhibition of viral entry and replication through modulation of host cell pathways.
- Cancer Cell Line Studies : In vitro experiments with various cancer cell lines showed that treatment with this compound resulted in increased apoptosis rates. The compound was found to activate caspase pathways leading to cell death.
- Inflammation Model : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on understanding the pharmacokinetics and pharmacodynamics of this compound. Notable findings include:
- Toxicity Profile : Preliminary studies indicate a moderate toxicity profile, necessitating further investigation into safe dosage ranges for therapeutic use .
- Synergistic Effects : Combinations with other compounds have shown enhanced efficacy against resistant bacterial strains, highlighting potential applications in antibiotic therapy .
属性
分子式 |
C17H11NO4 |
|---|---|
分子量 |
293.27 g/mol |
IUPAC 名称 |
15-hydroxy-16-methoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione |
InChI |
InChI=1S/C17H11NO4/c1-22-16-12(19)7-10-13-11(18-17(21)15(10)20)6-8-4-2-3-5-9(8)14(13)16/h2-7,19H,1H3,(H,18,21) |
InChI 键 |
FPIKZASYTJSPJN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC(=O)C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















